molecular formula C16H44Cl6N6O2 B1178274 POLYQUATERNIUM-27 CAS No. 132977-85-6

POLYQUATERNIUM-27

Cat. No.: B1178274
CAS No.: 132977-85-6
Attention: For research use only. Not for human or veterinary use.
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Description

POLYQUATERNIUM-27 ( 132977-85-6) is a synthetic cationic polymer specifically classified under the International Nomenclature for Cosmetic Ingredients (INCI) as a polyquaternium compound . Its chemical structure is defined as a block copolymer of Polyquaternium-2 and Polyquaternium-17 . Like other polyquaterniums, it is a polycationic polymer characterized by the presence of multiple quaternary ammonium centers within its structure . The numerical identifier "27" is assigned based on the order of registration and does not indicate a specific chemical relationship to other polymers in the series . The primary research applications for this compound are rooted in its functional properties as a film-forming agent and an antistatic agent . Its cationic nature gives it a strong affinity for negatively charged surfaces, facilitating ionic bonding to substrates such as hair and skin, which allows researchers to study its efficacy in surface modification and conditioning . In experimental models, it is investigated for its ability to reduce static electricity by neutralizing negative surface charges and to produce a continuous film on various biological surfaces, which is of particular interest in the study of material deposition and barrier formation . The broader class of polyquaternium polymers is known to cause inflammatory responses and alterations of the lipidome in model organisms like Danio rerio larvae, indicating a significant area of investigative toxicology and mechanism-of-action studies for researchers . This product is provided "For Research Use Only" (RUO). It is strictly for laboratory research purposes and is not intended for human use, household use, or incorporation into any personal, cosmetic, or commercial products.

Properties

CAS No.

132977-85-6

Molecular Formula

C16H44Cl6N6O2

Synonyms

POLYQUATERNIUM-27

Origin of Product

United States

Synthetic Methodologies and Polymerization Mechanisms of Polyquaternium 27

Monomer Selection and Precursor Chemistry for Polyquaternium-2 and Polyquaternium-17 Constituent Blocks

The foundation of Polyquaternium-27 lies in the careful selection and chemical preparation of the monomers that form its constituent blocks.

The Polyquaternium-2 block is a polymeric quaternary ammonium (B1175870) salt. tiiips.com It is synthesized from the reaction of N,N'-bis[3-(dimethylamino)propyl]urea and 1,1'-oxybis(2-chloroethane), also known as bis(2-chloroethyl) ether. tiiips.comchemicalbook.com The former, a diamine urea (B33335) derivative, provides the nitrogen atoms that will ultimately be quaternized, while the latter acts as the linking and quaternizing agent.

The Polyquaternium-17 block is also a polymeric quaternary ammonium salt. Its synthesis involves the reaction of adipic acid and dimethylaminopropylamine, which is then further reacted with dichloroethyl ether. google.com This process creates a polyester (B1180765) backbone with pendant tertiary amine groups that are subsequently quaternized.

Table 1: Key Monomers and Precursors for this compound Synthesis

Block ComponentMonomer/PrecursorChemical Role
Polyquaternium-2 N,N'-bis[3-(dimethylamino)propyl]ureaProvides tertiary amine groups for quaternization
1,1'-oxybis(2-chloroethane)Acts as a linking and quaternizing agent
Polyquaternium-17 Adipic acidForms the polyester backbone
DimethylaminopropylamineProvides tertiary amine groups for quaternization
Dichloroethyl etherActs as a quaternizing agent

Advanced Polymerization Strategies for Block Copolymer Architectures

The construction of the defined block copolymer structure of this compound necessitates the use of advanced polymerization strategies. These methods allow for the controlled growth of the polymer chains and the sequential addition of the different monomer blocks.

Controlled Radical Polymerization Approaches

Techniques such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) offer precise control over the polymerization process. These methods, often referred to as "living" polymerizations, minimize termination reactions, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity. While direct application to this compound synthesis is not extensively detailed in public literature, the principles of CRP are highly relevant for creating the block copolymer structure by sequentially polymerizing the respective monomer systems. acs.org

Step-Growth Polymerization and Polycondensation Mechanisms

Step-growth polymerization is a fundamental mechanism in the formation of both the Polyquaternium-2 and Polyquaternium-17 backbones. wikipedia.orgrroij.com This process involves the reaction of bi-functional or multi-functional monomers to form dimers, trimers, and eventually long polymer chains. wikipedia.orglibretexts.org

For the Polyquaternium-17 block, the reaction between the dicarboxylic acid (adipic acid) and the diamine (dimethylaminopropylamine) is a classic example of polycondensation, a type of step-growth polymerization where a small molecule, in this case water, is eliminated. wikipedia.org Similarly, the formation of the Polyquaternium-2 block from its precursors follows a step-growth pathway. tiiips.com

Nucleophilic Substitution and Quaternization Reactions in Polyquaternium Backbone Formation

A critical step in the synthesis of both constituent blocks is the quaternization reaction. This is a type of nucleophilic substitution where the tertiary amine groups along the polymer backbone attack the electrophilic carbon atoms of the quaternizing agent (e.g., 1,1'-oxybis(2-chloroethane) or dichloroethyl ether). google.comwikipedia.org This reaction results in the formation of the characteristic quaternary ammonium centers, which are permanently positively charged regardless of the solution's pH. wikipedia.org The efficiency and completeness of this quaternization step are crucial for the final properties of the polymer.

Process Optimization for Molecular Weight Control and Polydispersity Minimization

Achieving a consistent and targeted molecular weight and a narrow molecular weight distribution (low polydispersity) is paramount for the performance of this compound. Several factors are controlled during the synthesis to achieve this:

Stoichiometric Control: In step-growth polymerization, precise control over the molar ratio of the reacting monomers is essential. Deviations from a 1:1 stoichiometry can significantly limit the achievable molecular weight. wikipedia.org

Reaction Time and Temperature: These parameters influence the rate of polymerization and the extent of reaction. Longer reaction times and optimized temperatures are generally required to achieve high molecular weights. google.comresearchgate.net For instance, the synthesis of some quaternary ammonium salts can require reaction times of 40-60 hours at elevated temperatures. google.com

Catalyst and Initiator Concentration: In radical polymerizations, the concentration of the initiator affects the number of growing chains and thus the final molecular weight. cosmeticsandtoiletries.com In polycondensation reactions, catalysts can be used to increase the reaction rate and achieve higher molecular weights in shorter times.

Purification: Post-polymerization purification steps are often necessary to remove unreacted monomers, low molecular weight oligomers, and other impurities, which helps to narrow the polydispersity of the final product.

Table 2: Factors Influencing Molecular Weight and Polydispersity

ParameterEffect on Molecular WeightEffect on Polydispersity
Monomer StoichiometryDeviation from 1:1 ratio decreases molecular weightCan broaden the distribution
Reaction TimeLonger times generally increase molecular weightCan be optimized to narrow the distribution
TemperatureAffects reaction rate and potential side reactionsCan influence the distribution
Initiator/Catalyst Conc.Higher initiator concentration can decrease molecular weightCan affect the breadth of the distribution

Scalability and Industrial Viability of this compound Synthesis

The industrial production of this compound requires a synthesis route that is not only efficient and precise but also scalable and economically viable. echemi.comlookchem.com Manufacturers focus on optimizing reaction conditions to maximize yield and minimize batch-to-batch variability. lookchem.com The use of robust and readily available starting materials is a key consideration.

The transition from laboratory-scale synthesis to large-scale industrial production often involves moving from batch reactors to semi-batch or continuous processes to improve efficiency and consistency. cosmeticsandtoiletries.com The development of detailed process control and analytical methods to monitor the polymerization in real-time is crucial for ensuring the final product meets the required specifications for its intended applications. researchgate.net

Comprehensive Structural Elucidation and Advanced Material Characterization of Polyquaternium 27

Spectroscopic Techniques for Molecular Structure Analysis

Spectroscopic methods are fundamental in determining the chemical structure and identifying the functional groups present within a polymer like Polyquaternium-27.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Architectural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure and conformation of polymers. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are commonly employed to identify different types of protons and carbon atoms within the polymer chain, providing information about the monomer units and their arrangement. For polyquaterniums, NMR can confirm the presence of quaternary ammonium (B1175870) centers and the polymeric backbone structure. Studies on other polyquaterniums, such as Polyquaternium-1, have utilized ¹H NMR and ¹³C NMR to confirm their structure and analyze degradation products. The application of NMR to this compound would similarly allow for the identification of the characteristic signals corresponding to the Polyquaternium-2 and Polyquaternium-17 blocks, aiding in the confirmation of its block copolymer structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. This technique is valuable for confirming the presence of specific chemical bonds and functionalities within a polymer structure. For polyquaternium compounds, FTIR analysis can reveal the presence of C-H stretches, C-N bonds associated with the quaternary ammonium groups, and other functional groups depending on the specific monomers involved. FTIR analysis has been applied to characterize various polyquaterniums, including Polyquaternium-7 and Polyquaternium-22, to confirm their composition and the presence of expected functional groups. Applying FTIR to this compound would help confirm the presence of functional groups characteristic of both Polyquaternium-2 and Polyquaternium-17 components.

Chromatographic and Scattering Methods for Polymeric Attributes

These techniques are essential for determining key physical attributes of polymers, such as their molecular weight distribution and behavior in solution.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Profiling

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique that separates polymers based on their hydrodynamic volume in solution, which is related to their molecular weight. GPC provides information on the molecular weight distribution (MWD) of a polymer sample, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). The MWD significantly influences the physical properties and performance of a polymer. GPC analysis has been used in the characterization of other polyquaterniums, such as Polyquaternium-1, to assess molecular size distribution and identify potential degradation products. While specific GPC data for this compound was not found, this technique would be crucial for understanding its molecular weight characteristics and batch-to-batch consistency.

Dynamic Light Scattering (DLS) for Hydrodynamic Properties and Solution Behavior

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive technique used to measure the size of particles, typically in the nanometer to micrometer range, suspended or dissolved in a liquid. DLS determines the hydrodynamic diameter of particles or polymer molecules based on their Brownian motion. This technique is valuable for understanding the behavior of polymers in solution, including their aggregation state and interaction with the solvent. DLS has been applied to characterize the hydrodynamic size of various polyquaterniums and their interactions with other substances. For this compound, DLS could provide insights into its size in solution and how it might behave in different formulations.

Microscopic and Surface Analytical Techniques for Morphological and Interfacial Studies

Microscopic and surface analytical techniques provide visual and chemical information about the morphology of polymers and their interactions at interfaces.

Microscopic techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface morphology of materials at high resolution. SEM provides topographical information, while AFM can provide detailed three-dimensional surface profiles and measure surface roughness. These techniques have been used to study the deposition and morphology of other polyquaternium compounds, such as Polyquaternium-7, on surfaces like hair fibers, revealing the formation of polymer films and changes in surface roughness.

Surface analytical techniques, although not specifically detailed for this compound in the search results, can complement microscopic studies by providing elemental or chemical information about the polymer surface and its interactions. Techniques like Energy-dispersive X-ray spectroscopy (EDS) used in conjunction with SEM can map the distribution of elements from the polymer on a substrate.

Scanning Electron Microscopy (SEM) for Surface Topography and Aggregate Formation

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of materials at high resolution. In the context of polymers like polyquaterniums, SEM can be employed to observe the morphology of deposited layers and the formation of aggregates on surfaces such as hair fibers or membranes fishersci.seinci.guidenih.govsurfactant.top. Studies utilizing SEM on other polyquaterniums, such as Polyquaternium-7, have revealed morphological changes on hair surfaces after polymer treatment, indicating the deposition of a film fishersci.seinci.guidenih.govsurfactant.top. SEM with Energy Dispersive Spectroscopy (EDS) can further provide elemental mapping, allowing for the identification and distribution of specific elements within the polymer deposit, such as nitrogen from the quaternary ammonium groups, on a substrate surface fishersci.com. This can help in understanding the uniformity and extent of polymer coverage and the nature of any aggregate structures formed.

Atomic Force Microscopy (AFM) for Nanoscale Surface Interactions

Atomic Force Microscopy (AFM) offers nanoscale resolution imaging and the ability to probe surface interactions and mechanical properties wikipedia.orgsigmaaldrich.comnih.gov. For polyquaterniums, AFM can be used to visualize the fine details of deposited polymer layers, assess surface roughness changes upon adsorption, and investigate the adhesive forces between the polymer and the substrate at a local level fishersci.seinci.guidenih.gov. Research on Polyquaternium-7 treated hair, for instance, utilized AFM to quantify changes in surface roughness, demonstrating that the polymer interacted with and remained on the hair surface, forming a type of film fishersci.senih.gov. AFM can also provide insights into the mechanical properties of adsorbed polymer layers, such as elasticity and stiffness sigmaaldrich.com. The technique is particularly useful for studying nonconductive samples and can reveal the ordering of structural units at the nanoscale wikipedia.orgsigmaaldrich.com.

Attenuated Total Reflectance (ATR) Spectroscopy for Surface Deposition Quantification

Attenuated Total Reflectance (ATR) Spectroscopy, often coupled with Fourier-Transform Infrared (FTIR) spectroscopy (ATR-FTIR), is a surface-sensitive technique valuable for identifying the chemical composition of materials deposited on a substrate inci.guidewikipedia.org. ATR allows for the analysis of samples with minimal preparation and is effective for examining solid, liquid, and semi-solid materials wikipedia.orgnih.gov. In studies involving polyquaterniums, ATR spectroscopy has been successfully used to track the presence of polymers on surfaces like hair fibers by identifying characteristic absorption bands corresponding to the polymer structure thegoodscentscompany.comchem960.comchanhtuoi.com. Furthermore, ATR-FTIR can be adapted for quantitative analysis by examining the ratio of specific absorption bands of the adsorbed substance and the substrate, providing a direct evaluation of the adsorbed amount nih.gov. This spectroscopic approach is beneficial for quantifying chemicals that may be difficult to measure by other means nih.gov.

Optical and Polarized Light Microscopy for Adsorption Visualization

Optical microscopy, including polarized light microscopy, provides a visual means to observe the adsorption and distribution of polymers on surfaces. Optical microscopy uses visible light to form magnified images, allowing for the inspection of morphology, size, and the presence of different phases nih.govnih.gov. Polarized light microscopy specifically utilizes polarizing filters to obtain information about the optical properties of materials, such as birefringence, which can be indicative of molecular order and structure within the deposited polymer layer surfactant.topchanhtuoi.comnih.govnih.gov. This technique has been used alongside ATR spectroscopy to visualize the deposition of polyquaternium polymers on hair fibers, providing complementary information on the spatial distribution and form of the adsorbed material thegoodscentscompany.comchem960.com. Polarized light microscopy can help differentiate between isotropic and anisotropic substances and reveal details about material structure and synthesis nih.govnih.gov.

Electrokinetic Characterization and Charge Density Assessment

The performance and interaction of polyquaternium polymers, being cationic, are heavily influenced by their charge characteristics. Electrokinetic techniques and titration methods are crucial for evaluating the surface charge and quantifying the charge density of these compounds.

Zeta Potential Measurements for Interfacial Charge Evaluation

Zeta potential is a key parameter that describes the electrical potential at the slipping plane of a particle or surface in a liquid medium, providing insights into the interfacial charge fishersci.comsigmaaldrich.comnih.govthegoodscentscompany.com. For cationic polymers like this compound, zeta potential measurements are essential for understanding their interaction with negatively charged surfaces, such as hair or cell membranes fishersci.sefishersci.comthegoodscentscompany.com. The adsorption of cationic polymers onto a negatively charged surface leads to a reduction in the magnitude of the negative zeta potential and can even result in charge reversal, indicating successful binding and neutralization of surface charges fishersci.comthegoodscentscompany.com. Zeta potential measurements can be used to evaluate the surface charge density and assess how factors like pH or the presence of other substances influence the polymer's interaction with a surface fishersci.befishersci.comthegoodscentscompany.comnih.gov. Studies on surfaces modified with polyquaterniums, including Polyquaternium-22, have utilized zeta potential measurements to confirm changes in surface charge nih.gov. Similarly, grafting a polyquaternium onto microspheres resulted in an increase in zeta potential due to the introduction of positive charges fishersci.be.

Thermal Analysis for Polymeric Stability and Transitions

Thermal analysis techniques are crucial for evaluating the stability and transitions of polymeric materials under varying temperatures. These methods provide insights into a polymer's behavior when subjected to heat, including decomposition temperatures, phase transitions, and the presence of volatile components. Understanding the thermal properties of a polymer like this compound is essential for predicting its performance and limitations in different processing and application environments.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

Thermogravimetric Analysis (TGA) is a widely used thermal analysis technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. thegoodscentscompany.comchemicalbull.com TGA is particularly valuable for characterizing the thermal stability of polymers and determining their decomposition profiles. thegoodscentscompany.comwikipedia.orgnih.gov

In a typical TGA experiment, a small amount of the polymer sample is placed in a crucible and heated at a constant rate over a defined temperature range. thegoodscentscompany.comchemicalbull.com As the temperature increases, the sample may lose mass due to various processes, including the evaporation of absorbed moisture or solvents, and the thermal degradation of the polymer backbone or side chains. thegoodscentscompany.com The TGA instrument continuously records the sample's mass, and the resulting data is plotted as a thermogram, showing the percentage of mass loss against temperature. thegoodscentscompany.comchemicalbull.com

The TGA curve provides a characteristic thermal decomposition profile for a given polymer. Flat regions on the curve indicate thermal stability, where no significant mass loss occurs within that temperature range. thegoodscentscompany.com Sloped regions or distinct steps in the curve correspond to mass loss events, indicating the temperatures at which decomposition or volatilization processes are taking place. thegoodscentscompany.com Multiple decomposition steps may be observed for polymers that degrade in distinct stages or that contain different components that decompose at different temperatures. thegoodscentscompany.com The onset temperature of decomposition and the temperatures at which maximum mass loss rates occur (often determined from the derivative thermogravimetric, or DTG, curve) are important parameters derived from TGA. atamankimya.com The final residual mass at the highest temperature reached in the analysis can also provide information about char formation or inorganic content. wikipedia.org

The thermal decomposition profile obtained via TGA is unique to the specific chemical structure and composition of the polymer. For a complex polymer like this compound, which is described as a block copolymer of Polyquaternium-2 and Polyquaternium-17, its thermal decomposition behavior would be influenced by the thermal stability characteristics of its constituent blocks.

Based on the conducted literature search, specific thermogravimetric analysis data and detailed thermal decomposition profiles for this compound were not found. Therefore, a data table presenting specific decomposition temperatures or percentage weight losses for this compound cannot be provided in this section.

Interfacial and Colloidal Science of Polyquaternium 27 Systems

Mechanisms of Substrate Adsorption and Deposition Kinetics

The adsorption and deposition of cationic polymers like Polyquaternium-27 onto various substrates are driven by a combination of interactions, with electrostatic forces playing a significant role, especially on negatively charged surfaces.

Electrostatic Interactions with Negatively Charged Surfaces (e.g., Keratinous Fibers, Cellulosic Materials)

Cationic polymers, including polyquaterniums, exhibit strong adsorption onto negatively charged surfaces such as keratinous fibers (like hair) and cellulosic materials. Hair keratin, for instance, possesses a net negative charge density above its isoelectric point, which is around 3.67 simsonpharma.com. This negative charge arises from the dissociation of acidic groups on the fiber surface in aqueous media nih.gov. The positively charged quaternary ammonium (B1175870) groups present in the structure of cationic polymers are electrostatically attracted to these anionic sites on the substrate surface simsonpharma.comnih.gov. This electrostatic attraction is a primary driving force for the deposition of cationic polymers onto hair fibers, contributing to effects like the reduction of static electricity and improved manageability nih.gov. The adsorption of cationic polymers from bulk solution onto oppositely charged surfaces is often fast due to long-range electrostatic interactions nih.gov.

Influence of Environmental Parameters on Adsorption Efficacy (e.g., pH, Ionic Strength)

Environmental parameters such as pH and ionic strength significantly influence the adsorption efficacy of cationic polymers. The pH of the medium affects the net charge of both the cationic polymer and the substrate. For substrates like hair, the negative charge density increases as the pH rises above the isoelectric point simsonpharma.com. This increased negative charge on the substrate enhances electrostatic attraction with the cationic polymer, leading to improved deposition at higher pH values, as observed in studies on other polyquaterniums thegoodscentscompany.comwikipedia.org. For example, studies on the deposition of other polyquaternium polymers on human hair showed that deposition efficacy was directly proportional to pH values, with the best results seen at pH 9 and efficiency near zero at pH 5 thegoodscentscompany.comwikipedia.org.

Ionic strength, typically influenced by the concentration of salts in the solution, also plays a crucial role. Increased ionic strength can lead to charge screening, reducing the electrostatic attraction between the cationic polymer and the negatively charged surface nih.govchemicalbook.com. This screening effect can impact the aggregation of polymer-surfactant complexes in solution and their subsequent adsorption onto the surface nih.gov. Higher ionic strength can sometimes improve deposition, particularly at high surfactant concentrations, by influencing the polymer-surfactant complex formation and interaction with the surface biosynth.com. However, the effect of ionic strength is complex and depends on the specific polymer-surfactant system and surface properties chemicalbook.com.

Correlating Polymer Molecular Weight and Charge Density with Deposition Phenomena

The molecular weight and charge density of cationic polymers are key determinants of their deposition efficacy. Generally, both higher molecular weight and higher positive charge density on the polymer molecules can significantly influence deposition thegoodscentscompany.comwikipedia.org. Polymers with higher molecular weights can form more extensive adsorbed layers on the substrate surface simsonpharma.com. Charge density affects the strength of the electrostatic interaction with the negatively charged surface; a higher charge density typically leads to stronger attraction and potentially greater deposition thegoodscentscompany.comwikipedia.org. However, the optimal balance between molecular weight and charge density can vary depending on the specific application and the presence of other components in the formulation, such as surfactants biosynth.com. Some studies suggest that high molecular weight might be more crucial than high charge density for certain conditioning effects biosynth.com.

Complex Coacervation and Polyelectrolyte-Surfactant Interactions

The interaction between cationic polymers like this compound and oppositely charged surfactants is a critical aspect of their behavior in formulated systems, often leading to the formation of complex coacervates.

Formation and Phase Behavior of Polyquaternium-Surfactant Complexes

Cationic polymers and anionic surfactants can form complexes in solution driven by electrostatic attraction between their opposite charges nih.govbiosynth.com. This interaction can lead to complex coacervation, a liquid-liquid phase separation resulting in a dense, polymer- and surfactant-rich phase (the coacervate) and a dilute supernatant phase thegoodscentscompany.comscbt.com. The formation and phase behavior of these complexes are influenced by factors such as the concentrations of the polymer and surfactant, the charge density of the polymer, ionic strength, pH, and temperature nih.govthegoodscentscompany.comscbt.com.

At a fixed polymer concentration, as the surfactant concentration increases, the polymer-surfactant association can progress through different stages, potentially forming soluble complexes, large flocculated aggregates, and eventually small dispersed particles at higher surfactant concentrations biosynth.com. The rich phase behavior of polyelectrolyte-surfactant mixtures, including the formation of one- or multi-phase systems, is essential for the performance of formulations like hair conditioners nih.gov. The solubility of the formed complexes in solution inversely correlates with their adsorption on solid surfaces; as solubility worsens, adsorption tends to increase nih.gov. The proximity of the phase-separation region also plays an important role in adsorption efficiency chemicalbook.com.

Impact on Rheological Properties and Viscoelasticity of Formulated Systems

The interactions between cationic polymers and surfactants, including the formation of complex coacervates, significantly impact the rheological properties and viscoelasticity of formulated systems. The association of polymers and surfactants can alter the viscosity and flow behavior of solutions alfachemic.com. For instance, the interaction between polymers and surfactants can change the behavior of dispersions from pseudoplastic to Newtonian.

Research into Film Formation Dynamics and Mechanical Properties on Diverse Substrates

Research into film formation dynamics often involves studying the adsorption behavior of polymers onto solid surfaces. Techniques such as Dissipative Quartz Crystal Microbalance (D-QCM), ellipsometry, and surface plasmon resonance (SPR) can be employed to quantify the adsorbed amount of a polymer onto a substrate. researchgate.net These methods provide insights into the kinetics and extent of polymer deposition. researchgate.net

The mechanical properties of these adsorbed polymer films on substrates are also subject to investigation. Techniques like Surface Force Apparatus (SFA) can provide information on the mechanical properties of thin films sandwiched between surfaces. rsc.orgrsc.org In the context of cosmetic ingredients, SFA experiments can help researchers understand how the adsorption of polymers modifies the forces between two surfaces, such as hair fibers, as they interact. rsc.orgrsc.org This is crucial for understanding the conditioning effects, such as ease of combing. rsc.org

It is important to consider the viscoelastic nature of adsorbed polymer films, as rigid boundary conditions may not accurately represent their behavior. mdpi.com These layers can exhibit heterogeneous surface coverage and significant hydration, requiring viscoelastic modeling to fully account for their mechanical response. mdpi.com

While general principles of cationic polymer film formation and mechanical properties on substrates like hair and skin are well-established within colloid and interface science rsc.orgrsc.org, specific detailed research findings focusing exclusively on the film formation dynamics and mechanical properties of this compound on diverse substrates were not extensively detailed in the provided search results. However, the general mechanisms and research techniques described for cationic polymers in this context are applicable.

Supramolecular Assembly and Nanostructure Engineering

Supramolecular assembly involves the organization of molecules into larger, ordered structures through non-covalent interactions. nih.gov In the context of polymers, this can lead to the formation of various nanostructures, such as micelles, vesicles, and nanoparticles. nih.gov Amphiphilic copolymers, which contain both hydrophobic and hydrophilic segments, are known to self-assemble into stable nanostructures in selective solvents. nih.gov

Cationic polymers, including polyquaterniums, can participate in supramolecular assembly, particularly through electrostatic interactions with negatively charged species. mdpi.comnih.gov This principle is utilized in the formation of complexes with molecules like DNA or RNA for gene delivery applications, where electrostatic self-assembly of charged nanoparticles is facilitated by polymers designed to modulate inter-nanoparticle forces. nih.gov

Research in this area explores the controlled assembly of charged particles into structures with tunable sizes and colloidal stability. nih.gov For instance, the electrostatic self-assembly of polycation/mRNA nanoparticles has been investigated, demonstrating the ability to control particle size through polymer design and assembly conditions. nih.gov

Nanostructure engineering with cationic polymers can lead to materials with specific functionalities, such as enhanced antimicrobial activity when quaternary ammonium groups are present. mdpi.comfrontiersin.org The deposition of organic monolayers containing quaternary ammonium groups on surfaces has been shown to confer biocidal properties, with the surface charge density influencing the effectiveness against bacterial biofilms. mdpi.com

While the search results highlight the general principles of supramolecular assembly and nanostructure engineering involving cationic polymers and quaternary ammonium compounds nih.govmdpi.comnih.gov, specific detailed research findings on the supramolecular assembly and nanostructure engineering specifically of this compound were not prominently featured. However, its nature as a block copolymer containing cationic centers suggests potential for involvement in such assemblies, particularly in the presence of suitable interacting species or under specific environmental conditions.

Advanced Material Science Applications and Engineering Integration of Polyquaternium 27

Research in Smart Materials and Responsive Polymeric Systems

Based on the conducted literature search, there is no specific research identified that focuses on the integration of Polyquaternium-27 into smart materials or responsive polymeric systems. Research in this broader field explores polymers that respond to various stimuli such as temperature, pH, light, and magnetic fields for applications like drug delivery, biosensors, and tissue engineering,,,,. However, the role or investigation of this compound within these specific responsive systems was not found.

Integration into Composite Materials and Hybrid Structures

Specific research detailing the widespread integration of this compound into composite materials and hybrid structures was not prominently found in the conducted literature search. While the broader field of composite materials and hybrid structures involves combining different materials to achieve enhanced properties,,,,, the specific contribution or use of this compound in such applications is not evident from the retrieved results.

Polymeric Hydrogels and Superabsorbent Materials Research

Research into polymeric hydrogels and superabsorbent materials has explored various polymers for their swelling and absorption capabilities,,. Some studies in this area have involved other polyquaterniums, such as Polyquaternium-7, for applications like antibacterial hydrogels due to their cationic nature,. However, no specific research focusing on this compound in the context of polymeric hydrogels or superabsorbent materials was identified in the conducted search.

Surface Modification of Inorganic Materials (e.g., Silica (B1680970) Microspheres)

The surface modification of inorganic materials like silica microspheres is an area of research for various applications, including enhancing compatibility with polymers and improving functionality,,. One study mentioned the synthesis of a polyether–polyquaternium (PPA) copolymer grafted onto mesoporous hydrated silica microspheres for the treatment of produced water,. This PPA@SiO2 microsphere exhibited improved oil removal efficiency, attributed to the polyquaternium branch of PPA,. The modification enhanced the hydrophobicity of the silica surface. However, the specific identification of this polyquaternium copolymer as this compound was not explicitly stated in the retrieved information. A patent mentions this compound as a possible component in cosmetic formulations containing porous metal oxide spheres, but not in the context of advanced material science surface modification for functional applications.

Membrane Technologies for Separation and Filtration Systems

Research in membrane technologies for separation and filtration systems involves the development and modification of membranes for various purification processes,,. While some studies have investigated the use of other polyquaternium compounds, such as Polyquaternium-10, in membrane surface coatings to improve performance, anti-fouling properties, and durability, no specific research on the application or integration of this compound in membrane technologies for separation and filtration systems was found in the conducted literature search.

Research in Advanced Delivery Systems (e.g., Encapsulation, Controlled Release Mechanisms)

The field of advanced delivery systems, including encapsulation and controlled release mechanisms, utilizes various polymeric materials to encapsulate and deliver active agents,,,,,,,. While polycations and amphiphilic copolymers have been explored for drug delivery applications,,,,,, the conducted literature search did not yield specific research focusing on the use of this compound in advanced delivery systems, such as encapsulation or controlled release mechanisms.

Environmental Research and Sustainable Engineering of Polyquaternium 27

Environmental Fate and Transport Mechanisms in Aquatic and Terrestrial Compartments

The environmental fate and transport of Polyquaternium-27, like other polyquaterniums, are significantly influenced by its cationic nature and polymeric structure. Upon release into the environment, particularly through wastewater systems, these properties dictate how the compound distributes and persists in different environmental compartments nih.govacs.org.

Biodegradation Pathways and Persistence Characterization

Polyquaternium compounds, as a class, tend to be resistant to rapid biodegradation industrialchemicals.gov.auresearchgate.net. While some sources suggest that polyquaternium compounds biodegrade slowly researchgate.net, for many synthetic hydrophilic polymers, including polyquaterniums, biodegradation rates have not been extensively investigated, and information on degradation processes under varying environmental conditions is scarce researchgate.net. Only complete mineralization can be considered complete removal from an environmental risk assessment perspective griffith.edu.au.

Adsorption to Environmental Particulates and Sediments (e.g., Sludge, Humic Substances)

A key environmental fate mechanism for cationic polymers like this compound is strong adsorption to negatively charged environmental particulates. This includes adsorption to sludge in wastewater treatment plants (WWTPs), clay minerals in soil and sediment, and humic substances nih.govacs.orgmdpi.com. The permanent positive charges on QACs facilitate this sorption nih.govacs.org. This adsorption is a significant removal pathway from the aqueous phase in WWTPs researchgate.net. Levels of QACs in sludge and biosolids can be substantial, reaching concentrations as high as hundreds of parts per million (ppm) or up to 500 mg/kg (dry weight) ca.govnih.govacs.org. The partitioning of polyquaterniums to the solid phase in wastewater treatment may be less than the default values normally assumed in regulatory risk assessment, based on fugacity modelling results for some polyquaterniums griffith.edu.au. Partition coefficients between the aqueous phase and humic acid for some polyquaterniums have been reported to be between 100 and 1000 griffith.edu.au. Adsorption to humic substances can influence the distribution and potential biodegradation of polymers mdpi.com.

Water Solubility and Mobility in Effluent Systems

Polyquaternium compounds are generally water-soluble polymers umweltbundesamt.decanada.ca. However, their high cationic charge density leads to strong binding to negatively charged particles canada.ca. While smaller QACs may be abundant in wastewater and water due to high water solubility and low hydrophobicity, the permanent positive charges promote their sorption to solids nih.govacs.org. This strong binding to environmental particulates significantly limits their mobility in effluent systems and the wider aquatic and terrestrial environments canada.ca. Effective removal from wastewater during treatment is expected due to sorption and precipitation researchgate.net.

Methodologies for Environmental Monitoring and Predicted Environmental Concentration Estimation

Assessing the environmental risk of polyquaterniums requires methodologies for environmental monitoring and the estimation of predicted environmental concentrations (PECs) umweltbundesamt.degriffith.edu.au. Environmental monitoring of polyquaternium compounds in aquatic environments is essential to understand their occurrence and concentrations umweltbundesamt.de. However, analytical methods for the monitoring of polyquaterniums need improvement to widen the scope of compounds analyzed and enable more reliable quantification umweltbundesamt.deoup.com.

PEC estimation typically involves considering factors such as the volume of the substance released, the population contributing to wastewater, water usage patterns, removal efficiency during wastewater treatment, and dilution in receiving waters griffith.edu.auindustrialchemicals.gov.au. For polyquaterniums, the assumption of no removal during sewage treatment represents a worst-case scenario for PEC calculation industrialchemicals.gov.au. For some polyquaterniums, estimated PECs in receiving waters have been calculated based on assumptions about dilution and removal, although partitioning to solids is likely to occur and would affect the actual concentration in the water column griffith.edu.au. Estimated PECs for polyquaterniums in Australian waters have ranged between 0.7 µg/L and 40 µg/L depending on the assumptions and methodology used griffith.edu.au.

Strategies for Environmentally Conscious Design and Lifecycle Management of this compound

Strategies for the environmentally conscious design and lifecycle management of this compound, and polyquaterniums in general, are part of broader efforts in sustainable chemistry and product development, particularly within industries like cosmetics rsc.org. Given the persistence and potential environmental interactions of polyquaterniums, focusing on sustainable approaches throughout their lifecycle is important researchgate.net.

Environmentally conscious design principles in the cosmetics industry include optimizing the performance and sustainability of raw materials and considering the environmental impacts of the entire lifecycle of a product, including its ingredients rsc.org. This involves exploring ingredients obtained or produced through sustainable processes rsc.org. For polymers, this can involve designing for reduced environmental persistence or improved biodegradability where appropriate, although achieving complete biodegradation for complex synthetic polymers like some polyquaterniums remains a challenge researchgate.netresearchgate.net.

Q & A

Q. How can researchers ensure ethical rigor when studying this compound’s environmental impact?

  • Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Conduct ecotoxicity assays (e.g., Daphnia magna acute toxicity) under OECD guidelines. Use life-cycle assessment (LCA) to quantify environmental persistence. Disclose conflicts of interest and adhere to open-data principles for transparency .

Methodological Frameworks and Tools

  • Data Contradiction Analysis : Use triangulation (e.g., combining experimental, computational, and theoretical data) to validate findings .
  • Experimental Design : Apply factorial designs to test multiple variables (e.g., pH, temperature) efficiently .
  • Reproducibility : Archive raw data and protocols in repositories like Zenodo, citing DOIs in publications .

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